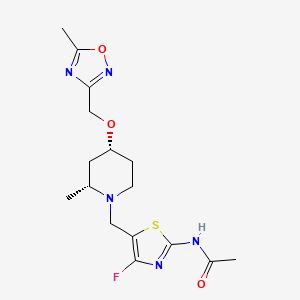
O-GlcNAcase-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-GlcNAcase-IN-4 is a compound that inhibits the enzyme O-GlcNAcase. O-GlcNAcase is responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from proteins, a process known as O-GlcNAcylation. This post-translational modification plays a crucial role in regulating various cellular processes, including transcription, translation, and signal transduction. Dysregulation of O-GlcNAcylation has been linked to several diseases, including cancer, neurodegenerative disorders, and diabetes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-GlcNAcase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Análisis De Reacciones Químicas
Types of Reactions: O-GlcNAcase-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity against O-GlcNAcase .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity or improved pharmacokinetic properties. These derivatives are often tested for their efficacy in inhibiting O-GlcNAcase and their potential therapeutic applications .
Aplicaciones Científicas De Investigación
O-GlcNAcase-IN-4 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of O-GlcNAcylation and its role in cellular processes. In biology, it helps researchers understand the regulation of protein function and the impact of O-GlcNAcylation on various biological pathways. In medicine, this compound is being investigated as a potential therapeutic agent for diseases associated with dysregulated O-GlcNAcylation, such as cancer and neurodegenerative disorders .
Mecanismo De Acción
O-GlcNAcase-IN-4 exerts its effects by inhibiting the activity of O-GlcNAcase, thereby preventing the removal of O-GlcNAc from proteins. This inhibition leads to an accumulation of O-GlcNAcylated proteins, which can alter their function and stability. The molecular targets of this compound include various proteins involved in cellular signaling, transcription, and metabolism. The pathways affected by this inhibition are diverse and can have significant implications for cell function and disease progression .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to O-GlcNAcase-IN-4 include other O-GlcNAcase inhibitors such as Thiamet-G and PUGNAc. These compounds also inhibit O-GlcNAcase but may differ in their potency, selectivity, and pharmacokinetic properties .
Uniqueness: this compound is unique in its specific inhibitory activity and its potential therapeutic applications. Compared to other O-GlcNAcase inhibitors, it may offer advantages in terms of efficacy, stability, and safety. Its unique chemical structure allows for targeted inhibition of O-GlcNAcase, making it a valuable tool for research and potential therapeutic development .
Propiedades
Fórmula molecular |
C16H22FN5O3S |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[4-fluoro-5-[[(2R,4R)-2-methyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H22FN5O3S/c1-9-6-12(24-8-14-19-11(3)25-21-14)4-5-22(9)7-13-15(17)20-16(26-13)18-10(2)23/h9,12H,4-8H2,1-3H3,(H,18,20,23)/t9-,12-/m1/s1 |
Clave InChI |
FRVXHWNHGWUTQO-BXKDBHETSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
SMILES canónico |
CC1CC(CCN1CC2=C(N=C(S2)NC(=O)C)F)OCC3=NOC(=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


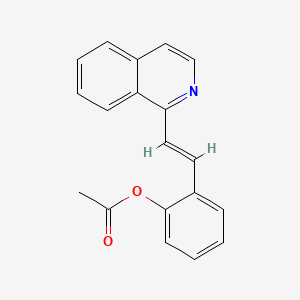
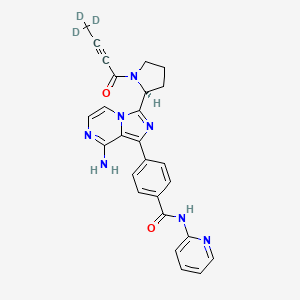

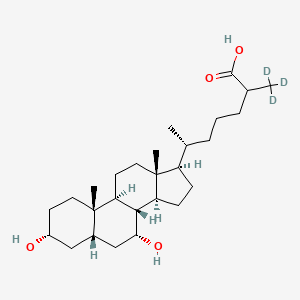
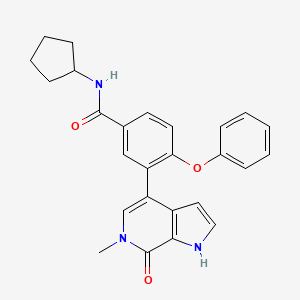


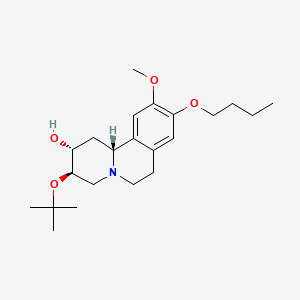
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

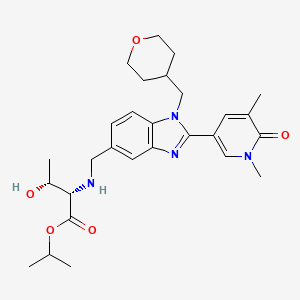
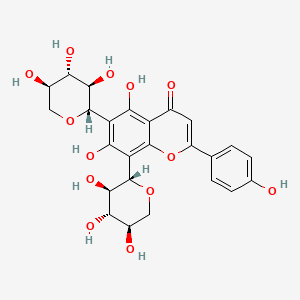

![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
